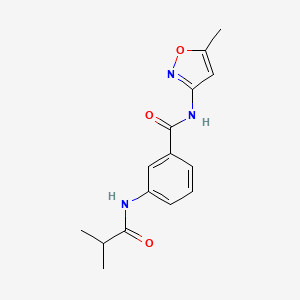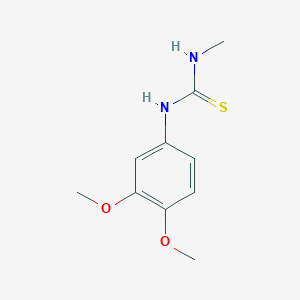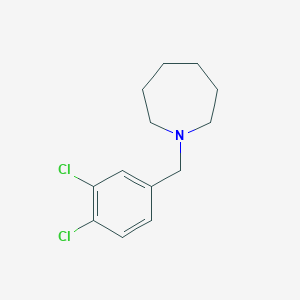
3-(acetylamino)-N-(2-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(acetylamino)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.76 g/mol. The synthesis of ACB involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of genes involved in cell growth and differentiation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, there are also some limitations to using 3-(acetylamino)-N-(2-chlorophenyl)benzamide in lab experiments. For example, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Future Directions
There are several future directions for the study of 3-(acetylamino)-N-(2-chlorophenyl)benzamide. One potential direction is to investigate the use of 3-(acetylamino)-N-(2-chlorophenyl)benzamide in combination with other drugs for the treatment of cancer. Another potential direction is to study the effects of 3-(acetylamino)-N-(2-chlorophenyl)benzamide on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide and its potential side effects.
Synthesis Methods
The synthesis of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride. This reaction leads to the formation of 3-(acetylamino)-N-(2-chlorophenyl)benzamide, which is then purified using column chromatography. The yield of 3-(acetylamino)-N-(2-chlorophenyl)benzamide obtained from this synthesis method is typically around 70-80%.
Scientific Research Applications
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is in the treatment of cancer. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLGWLZHMHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-chlorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)




![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)